molecular formula C13H22Cl2N2 B2789838 [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2460750-00-7

[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2789838
CAS No.: 2460750-00-7
M. Wt: 277.23
InChI Key: NXPOIXOMIGHMCN-UHFFFAOYSA-N
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Description

[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine typically involves the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of N-substituted derivatives

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the effects of pyrrolidine derivatives on cellular processes and receptor interactions.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to influence the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the 3-methylphenylmethyl group.

    N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.

    Phenylpyrrolidine: A derivative with a phenyl group attached to the pyrrolidine ring.

Uniqueness: [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural modification enhances its binding affinity to certain receptors and alters its pharmacokinetic profile compared to other pyrrolidine derivatives.

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-4-2-5-12(8-11)10-15-7-3-6-13(15)9-14;;/h2,4-5,8,13H,3,6-7,9-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPOIXOMIGHMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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